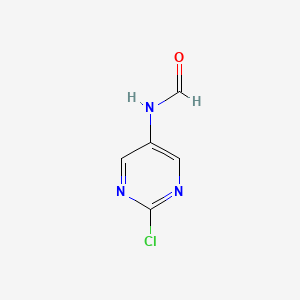
N-(2-Chloropyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloropyrimidin-5-yl)formamide is a chemical compound with the molecular formula C5H4ClN3O and a molecular weight of 157.56 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyrimidin-5-yl)formamide typically involves the reaction of 2-chloropyrimidine with formamide under specific conditions. One common method involves the use of a chlorinating agent in the presence of an amide to produce the desired compound . The reaction conditions often include controlled temperature and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyrimidin-5-yl)formamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as methanol or ethanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-Chloropyrimidin-5-yl)formamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Chloropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the type of biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-Chloropyrimidin-5-yl)formamide include:
2-Chloropyrimidine: A precursor in the synthesis of this compound.
N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H4ClN3O |
|---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |
InChI Key |
WDLYSZSINGSZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


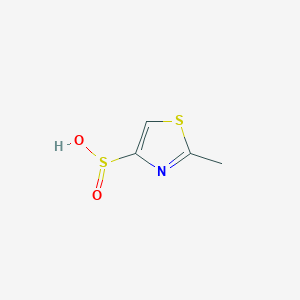
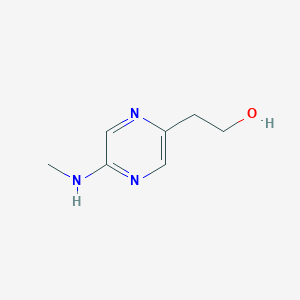
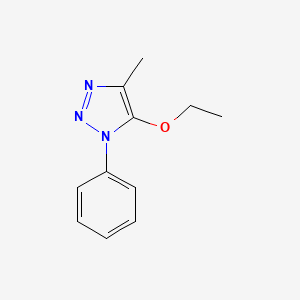
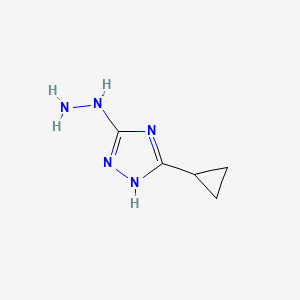
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
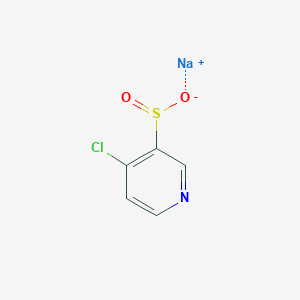
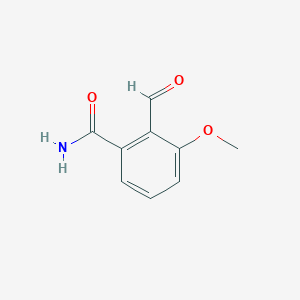
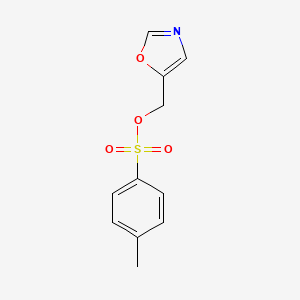
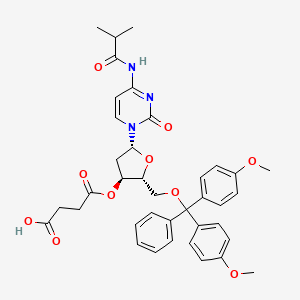
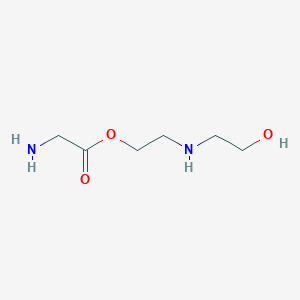
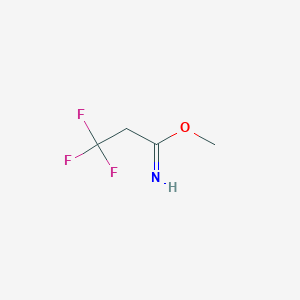
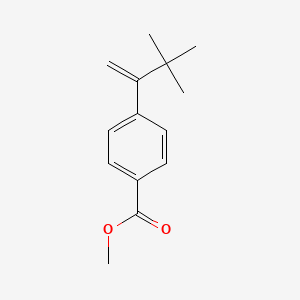
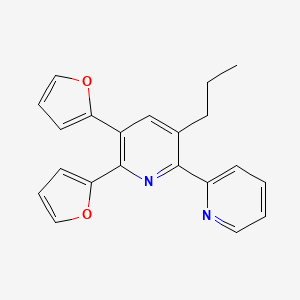
![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)
